1-(5-Chloro-2,3-dimethoxyphenyl)ethanone
Overview
Description
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with a suitable acetylating agent under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 5-chloro-2,3-dimethoxybenzaldehyde.
Reagent: Acetyl chloride or acetic anhydride.
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(5-Chloro-2,4-dimethoxyphenyl)ethanone: Similar structure but with a different position of the methoxy groups.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Another isomer with different positioning of the chloro and methoxy groups.
1-(2,5-Dimethoxyphenyl)ethanone: Lacks the chloro group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLSOFLLVYVKAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555789 | |
Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117052-19-4 | |
Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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